molecular formula C10H18N2O B8111246 8-Amino-1-Methyl-1-Azaspiro[4.5]Decan-2-One

8-Amino-1-Methyl-1-Azaspiro[4.5]Decan-2-One

Cat. No.: B8111246
M. Wt: 182.26 g/mol
InChI Key: USEOQORLJURNEF-UHFFFAOYSA-N
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Description

8-Amino-1-Methyl-1-Azaspiro[4.5]Decan-2-One is a spiro compound characterized by its unique structure, which includes a spiro junction between a piperidine and a lactam ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1-Methyl-1-Azaspiro[4.5]Decan-2-One typically involves the reaction of 1-methylpiperidin-4-one with appropriate reagents to form the spiro junction. Common synthetic routes include multicomponent reactions and cyclization processes. Reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

8-Amino-1-Methyl-1-Azaspiro[4.5]Decan-2-One undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions may vary but often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

8-Amino-1-Methyl-1-Azaspiro[4.5]Decan-2-One has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Amino-1-Methyl-1-Azaspiro[4.5]Decan-2-One involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including cell growth inhibition or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Amino-1-Methyl-1-Azaspiro[4.5]Decan-2-One is unique due to its specific amino and methyl substituents, which confer distinct chemical reactivity and potential biological activities. These features make it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

8-amino-1-methyl-1-azaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-12-9(13)4-7-10(12)5-2-8(11)3-6-10/h8H,2-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEOQORLJURNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC12CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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